

3-Phenylbutan-2-one chemical properties and structure

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Compound of Interest

Compound Name: **3-Phenylbutan-2-one**

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An In-depth Technical Guide to **3-Phenylbutan-2-one**: Chemical Properties and Structure

Introduction

3-Phenylbutan-2-one, also known as methyl benzyl methyl ketone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features and reactivity make it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural identifiers, and common experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers

The structural identity of **3-Phenylbutan-2-one** is well-defined by various nomenclature and notation systems.

- IUPAC Name: **3-phenylbutan-2-one**^{[1][2]}
- Synonyms: 3-Phenyl-2-butanone, Benzyl methyl ketone^[1]
- Molecular Formula: C₁₀H₁₂O^{[1][3][4][5]}
- Canonical SMILES: CC(C1=CC=CC=C1)C(=O)C^{[1][3][4]}
- InChI: InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3^{[1][2][4]}

- InChIKey: CVWMNAWLNRNRPOL-UHFFFAOYSA-N[1][2][4]

The molecule possesses a chiral center at the C3 position, and therefore exists as two enantiomers: (R)-**3-phenylbutan-2-one** and (S)-**3-phenylbutan-2-one**.[6][7]

Physicochemical Properties

The quantitative physicochemical properties of **3-Phenylbutan-2-one** are summarized in the table below, providing a clear reference for experimental design and evaluation.

Property	Value	Source(s)
Molecular Weight	148.20 g/mol	[1][7]
Appearance	Colorless liquid	
Melting Point	-4.5 °C	
Boiling Point	207.3 - 226 °C at 760 mmHg	[3]
Density	0.967 - 0.976 g/cm ³	[3][6]
Flash Point	80.8 °C	[3]
Vapor Pressure	0.227 mmHg at 25°C	[3]
Refractive Index	1.5	[3]
Solubility	Soluble in ethanol, acetone, and ether	
LogP	2.379	[3][6]
Hydrogen Bond Acceptors	1	[3][6]
Hydrogen Bond Donors	0	[3][6]
Rotatable Bonds	2	[3][5][6]

Experimental Protocols

Synthesis of 3-Phenylbutan-2-one

Several synthetic routes are available for the preparation of **3-Phenylbutan-2-one**. A primary and well-documented method involves the use of a Grignard reagent, which proceeds through a **3-hydroxy-3-phenylbutan-2-one** intermediate.^[8]

Grignard Reaction Pathway:

- Preparation of Grignard Reagent: Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- Reaction with Diketone: The Grignard reagent is then added dropwise to a solution of a suitable diketone, such as 2,3-butanedione, at a controlled temperature, often cooled in an ice bath.^[8] The reaction is typically performed using equimolar amounts of the reactants, though a slight excess of the Grignard reagent may be used.^[8]
- Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the intermediate magnesium alkoxide to form **3-hydroxy-3-phenylbutan-2-one**.^[8]
- Work-up: The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
- Dehydration/Reduction: The resulting crude **3-hydroxy-3-phenylbutan-2-one** can then be subjected to dehydration followed by reduction, or a direct reduction method, to yield the final product, **3-Phenylbutan-2-one**.

Alternative Synthesis Methods:

- Acid Chloride Method: This process involves the reaction of benzoic acid and butanoyl chloride under alkaline conditions, followed by a hydrogenation reduction step to obtain the final product.^[8]
- Ketone Condensation Reaction: This method involves the reaction of cresol and butanone under alkaline conditions to generate 2-(phenyl)-2-butanol, which is then dehydrated to form

3-Phenylbutan-2-one.

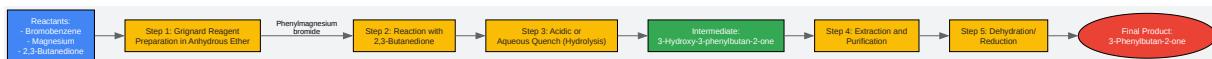
Analytical Characterization

The identity and purity of synthesized **3-Phenylbutan-2-one** are typically confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of **3-Phenylbutan-2-one** would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at C3, and the methyl protons at C1 and C4.
 - ^{13}C NMR: Shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.[1]
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1] The molecular ion peak $[\text{M}]^+$ would be observed at m/z 148.[1]
- Infrared (IR) Spectroscopy:
 - The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the region of $1715\text{-}1720\text{ cm}^{-1}$. Other bands corresponding to C-H bonds of the aromatic and aliphatic groups will also be present.[1]

Visualized Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of **3-Phenylbutan-2-one** via the Grignard reaction.



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Caption: Grignard synthesis workflow for **3-Phenylbutan-2-one**.

Safety and Handling

3-Phenylbutan-2-one is considered harmful if swallowed and may cause an allergic skin reaction.[\[1\]](#)[\[5\]](#) Standard laboratory safety precautions should be followed when handling this chemical.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[5\]](#)[\[9\]](#)
- Ventilation: Handle in a well-ventilated area to avoid inhaling vapors.[\[9\]](#)
- Handling: Avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water. Do not eat, drink, or smoke when using this product.[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#)[\[10\]](#)

This guide provides a foundational understanding of **3-Phenylbutan-2-one** for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of this compound.

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